molecular formula C17H20O4S B4773991 2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate

2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate

Cat. No.: B4773991
M. Wt: 320.4 g/mol
InChI Key: NANJEFIWGJNXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate is an organic compound with the molecular formula C17H20O4S It is a sulfonate ester derived from 2,5-dimethylphenol and 4-methoxy-2,5-dimethylbenzenesulfonic acid

Preparation Methods

The synthesis of 2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate typically involves the esterification of 2,5-dimethylphenol with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to ensure the purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

    Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

    Reduction Reactions: The sulfonate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: It may be used in studies involving enzyme inhibition or as a model compound for understanding sulfonate ester behavior in biological systems.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate involves its interaction with various molecular targets. In substitution reactions, the sulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar compounds to 2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate include:

    2,5-Dimethylphenyl 4-methoxybenzenesulfonate: Lacks the additional methyl groups on the benzenesulfonate ring.

    2,5-Dimethylphenyl 4-methoxybenzoate: Contains a carboxylate group instead of a sulfonate group.

    2,5-Dimethylphenyl 4-methoxy-2,4-dimethylbenzenesulfonate: Has a different substitution pattern on the benzenesulfonate ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

(2,5-dimethylphenyl) 4-methoxy-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S/c1-11-6-7-12(2)16(8-11)21-22(18,19)17-10-13(3)15(20-5)9-14(17)4/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANJEFIWGJNXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC(=C(C=C2C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate
Reactant of Route 2
2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate
Reactant of Route 3
2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate
Reactant of Route 4
2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate
Reactant of Route 5
2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
2,5-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.